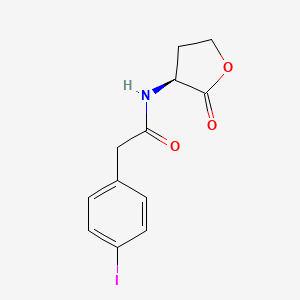
(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is a synthetic organic compound characterized by the presence of an iodophenyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide typically involves the following steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring, usually through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid.
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor, often involving the use of acid or base catalysts.
Coupling of the intermediates: The iodophenyl and tetrahydrofuran intermediates are then coupled through an amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydrofuran ring and the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies involving protein-ligand interactions, given its potential to bind to specific biological targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the tetrahydrofuran ring can interact with polar residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide: Similar structure but with a bromine atom instead of iodine.
(S)-2-(4-chlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.
(S)-2-(4-fluorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s binding affinity to certain biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
Molecular Formula |
C12H12INO3 |
|---|---|
Molecular Weight |
345.13 g/mol |
IUPAC Name |
2-(4-iodophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H12INO3/c13-9-3-1-8(2-4-9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
IMJUHEKUNKCNGB-JTQLQIEISA-N |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CC2=CC=C(C=C2)I |
Canonical SMILES |
C1COC(=O)C1NC(=O)CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















